2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

Catalog No.
S3497642
CAS No.
1067175-36-3
M.F
C27H41N2OP
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1...

CAS Number

1067175-36-3

Product Name

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

IUPAC Name

2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)indole-1-carboxamide

Molecular Formula

C27H41N2OP

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H41N2OP/c1-20(2)28(21(3)4)27(30)29-25-18-12-11-13-22(25)19-26(29)31(23-14-7-5-8-15-23)24-16-9-6-10-17-24/h11-13,18-21,23-24H,5-10,14-17H2,1-4H3

InChI Key

FDXSDIWDTPDIQJ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide is a complex organic compound notable for its unique structure and potential applications in various fields, particularly in catalysis and pharmaceuticals. The compound features a dicyclohexylphosphino group, which enhances its reactivity and stability in

Ligand in Cross-Coupling Reactions

Cross-coupling reactions are a fundamental tool in organic chemistry for forming carbon-carbon bonds. Amidole-Phos functions as a ligand, a molecule that binds to a metal center in a catalyst to activate it for the reaction.

Specifically, Amidole-Phos finds use in several prominent cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms an aryl-aryl or aryl-alkyl bond using aryl halides or pseudohalides and organometallic reagents .
  • Suzuki-Miyaura coupling: This reaction constructs a carbon-carbon bond between an aryl or vinyl boronic acid and an organic halide .
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent and an organic halide .
  • Sonogashira coupling: This reaction constructs a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide .
  • Negishi coupling: This reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide .
  • Heck coupling: This reaction constructs a carbon-carbon bond between an alkene and an organic halide in the presence of a palladium catalyst .
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an organosilane and an organic halide .

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen bonds. These reactions are crucial for synthesizing anilines and other nitrogen-containing compounds. The presence of the dicyclohexylphosphino ligand facilitates these reactions by stabilizing the palladium catalyst, thereby enhancing the yield of desired products

The synthesis of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide typically involves several steps:

  • Formation of the Indole Core: Starting with suitable precursors, the indole structure is synthesized through cyclization reactions.
  • Phosphine Ligand Attachment: Dicyclohexylphosphine is introduced to form the phosphino group.
  • Amide Formation: The carboxylic acid functionality is converted to an amide through reaction with an amine derived from isopropanol .

Interaction studies involving 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide focus on its role as a ligand in catalysis. Research has shown that its interaction with palladium can significantly influence reaction pathways and product distributions in C–N coupling reactions

Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> . Further studies could explore its interactions with biological targets to assess potential medicinal applications.

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Diphenylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideDiphenyl vs. dicyclohexyl phosphineDifferent steric and electronic properties affecting catalytic performance
2-(Tricyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideTricyclohexyl phosphineIncreased steric bulk may alter reactivity patterns
2-(Dicyclopropylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideDicyclopropyl vs. dicyclohexyl phosphineVariations in solubility and stability profiles

These comparisons highlight the unique aspects of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, particularly its balance between steric hindrance and reactivity, making it a valuable candidate for specific catalytic applications.

XLogP3

7

Dates

Modify: 2023-08-19

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